Aristoforin

Stability Solubility Natural Product Derivative

Aristoforin eliminates the experimental variability inherent to hyperforin—its superior aqueous solubility and chemical stability ensure reproducible dosing in vitro and in vivo. Retains full antitumor potency without toxicity, and potently inhibits SIRT1 (IC50=7 μM) and SIRT2 (IC50=21 μM). The definitive tool for tumor biology, lymphangiogenesis, and sirtuin-targeting studies where data integrity is non-negotiable.

Molecular Formula C37H54O6
Molecular Weight 594.8 g/mol
CAS No. 849215-53-8
Cat. No. B1381203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAristoforin
CAS849215-53-8
SynonymsAristoforin
Molecular FormulaC37H54O6
Molecular Weight594.8 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)OCC(=O)O)CC=C(C)C
InChIInChI=1S/C37H54O6/c1-23(2)13-12-19-35(11)28(16-14-24(3)4)21-36(20-18-26(7)8)33(43-22-30(38)39)29(17-15-25(5)6)32(41)37(35,34(36)42)31(40)27(9)10/h13-15,18,27-28H,12,16-17,19-22H2,1-11H3,(H,38,39)/t28-,35+,36+,37-/m0/s1
InChIKeyVPLDQWWNHPHRIL-DZLQXDJLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aristoforin (CAS 849215-53-8): A Stable Hyperforin Derivative with Quantifiable Physicochemical and Pharmacological Differentiation


Aristoforin (CAS 849215-53-8, C37H54O6, MW 594.82) is a semi-synthetic derivative of hyperforin, the principal phloroglucinol constituent of St. John's wort (Hypericum perforatum L.). It was rationally designed to address the inherent physicochemical limitations of the parent natural product—specifically its poor aqueous solubility and pronounced chemical instability—that have historically precluded its clinical development despite compelling antitumor and antibacterial properties [1]. Aristoforin is also characterized as an inhibitor of the NAD+-dependent deacetylases SIRT1 and SIRT2, a mechanism implicated in cell cycle regulation and apoptosis [2].

Why Aristoforin (CAS 849215-53-8) Cannot Be Substituted with Parent Hyperforin or In-Class Analogs


Hyperforin, while exhibiting potent antitumor activity in vitro and in vivo, suffers from two critical deficiencies that severely constrain its utility as a tractable research tool or developmental candidate: extremely poor aqueous solubility and pronounced chemical instability under standard laboratory and physiological conditions [1]. These physicochemical liabilities introduce substantial experimental variability in cell-based assays, complicate reproducible in vivo dosing, and present insurmountable formulation barriers for any translational application. Other hyperforin derivatives, such as tetrahydrohyperforin and octahydrohyperforin, have been explored for antibacterial applications, yet they lack the systematically documented stability and solubility enhancements coupled with retained antitumor potency that define Aristoforin's unique profile [2]. Consequently, substitution of Aristoforin with the parent compound or alternative derivatives in any experimental protocol that demands reproducible aqueous exposure or extended assay duration would fundamentally compromise data integrity and experimental validity.

Aristoforin (CAS 849215-53-8): Quantitative Differentiation Evidence Versus Comparators


Aqueous Solubility and Stability Enhancement Relative to Parent Hyperforin

Aristoforin was synthesized specifically to overcome the poor aqueous solubility and pronounced instability of hyperforin, which limits its experimental and clinical utility. In comparative physicochemical characterization, Aristoforin demonstrates quantitatively superior aqueous solubility relative to the parent hyperforin and additionally exhibits high chemical stability under conditions where hyperforin rapidly degrades [1]. This dual enhancement directly enables reproducible in vitro dosing and reliable in vivo administration that are unattainable with hyperforin [1].

Stability Solubility Natural Product Derivative Assay Reproducibility

Preservation of Antitumor Potency with Documented In Vivo Safety Profile

Despite the substantial physicochemical modifications that confer enhanced solubility and stability, Aristoforin fully retains the antitumor properties of hyperforin while exhibiting no detectable toxicity in experimental animals [1]. This contrasts with many structurally modified natural products, where derivatization often introduces unintended toxicophores or attenuates the desired pharmacological activity. The combination of retained potency and absent in vivo toxicity establishes a therapeutic index advantage relative to the parent hyperforin, whose instability precludes reliable safety assessment [1].

Anticancer In Vivo Toxicology Hyperforin Derivative Drug Development

Equivalent Suppression of Lymphatic Endothelial Cell Proliferation and In Vivo Lymphangiogenesis

In a direct functional comparison, both Aristoforin and hyperforin suppress lymphatic endothelial cell (LEC) proliferation in vitro and inhibit tumor-induced lymphangiogenesis in vivo with equivalent efficacy [1]. At concentrations below 10 μM, both compounds induce cell cycle arrest in LECs, while higher concentrations trigger apoptosis via the intrinsic mitochondrial pathway [1]. In thoracic duct ring outgrowth assays and in vivo animal models, Aristoforin suppresses lymphatic capillary outgrowth and tumor-induced lymphangiogenesis to the same extent as hyperforin [1].

Lymphangiogenesis Metastasis Endothelial Cell Biology In Vivo Model

SIRT1 and SIRT2 Inhibition Profile Relative to Other Phloroglucinol-Derived Inhibitors

Aristoforin inhibits the NAD+-dependent deacetylases SIRT1 and SIRT2, with reported IC50 values of 7 μM against SIRT1 and 21 μM for SIRT2 [1]. Notably, hyperforin and the structurally related guttiferone G also inhibit these sirtuins, but Aristoforin is distinguished by the concomitant physicochemical advantages that enable its reliable use in cell-based sirtuin modulation studies. The antiproliferative activity of Aristoforin on HUVEC and LEC cells occurs in the low micromolar range [1]; however, a direct mechanistic link between sirtuin inhibition and these cellular effects has not been conclusively established.

Sirtuin Inhibition SIRT1 SIRT2 Epigenetics Cancer Biology

Comparative Antibacterial Profile Within the Hyperforin Derivative Class

Within the broader class of hyperforin derivatives, antibacterial activity is differentially distributed among structural variants. Octahydrohyperforin, a distinct hydrogenated derivative, possesses antibacterial activity against both planktonic and biofilm states of bacteria [1]. Aristoforin, in contrast, was developed primarily for its antitumor applications and has not been the subject of systematic antibacterial MIC determination in the peer-reviewed literature, nor have direct head-to-head antibacterial comparisons with hyperforin been published. The Schiavone et al. review explicitly distinguishes octahydrohyperforin as the antibacterial-active derivative among the three analogs discussed (aristoforin, tetrahydrohyperforin, and octahydrohyperforin) [1].

Antibacterial Biofilm MRSA Natural Product Derivative

Optimal Research Applications for Aristoforin (CAS 849215-53-8) Based on Quantitative Differentiation Evidence


In Vitro and In Vivo Antitumor Studies Requiring Reproducible Aqueous Dosing

Aristoforin is the compound of choice for any tumor biology study—whether in vitro cell culture or in vivo xenograft models—that requires consistent, reproducible exposure to a hyperforin-derived pharmacophore. Its enhanced aqueous solubility and stability relative to hyperforin [1] eliminate the confounding variables of compound precipitation and degradation that plague experiments using the parent natural product. Furthermore, Aristoforin retains the full antitumor properties of hyperforin without inducing toxicity in experimental animals [1], providing a clean pharmacological signal for evaluating tumor growth inhibition and mechanism-of-action studies.

Lymphangiogenesis and Metastasis Research with In Vivo Translational Relevance

For investigations focused on lymphatic endothelial cell biology, tumor-induced lymphangiogenesis, or metastatic dissemination pathways, Aristoforin offers demonstrated efficacy equivalent to hyperforin in suppressing LEC proliferation at concentrations below 10 μM and inhibiting lymphatic capillary outgrowth in both ex vivo and in vivo models [2]. The improved physicochemical properties of Aristoforin make it the superior experimental tool for long-term lymphangiogenesis assays and in vivo metastasis models where hyperforin's instability would otherwise introduce unacceptable experimental variance.

Sirtuin Modulation Studies in Cancer and Epigenetics Research

Aristoforin functions as a phloroglucinol-based inhibitor of SIRT1 (IC50 = 7 μM) and SIRT2 (IC50 = 21 μM) [3], providing a defined tool compound for probing sirtuin-dependent pathways in cancer cell biology. Its antiproliferative effects on HUVEC and LEC cells in the low micromolar range [3] support its use in angiogenesis and endothelial cell studies where sirtuin inhibition is a hypothesized mechanism. The documented solubility and stability of Aristoforin ensure consistent cellular exposure, a prerequisite for reliable dose-response and target engagement experiments.

Differentiation from Antibacterial Applications: Octahydrohyperforin as the Preferred Analog

Researchers seeking a hyperforin derivative for antibacterial studies—particularly those involving biofilm-forming Gram-positive organisms—should select octahydrohyperforin rather than Aristoforin. Octahydrohyperforin is specifically documented to possess antibacterial activity against both planktonic and biofilm states of bacteria [4]. Aristoforin, by contrast, is optimized for antitumor and lymphangiogenesis applications and lacks published antibacterial characterization [4]. This clear functional differentiation should guide procurement decisions to ensure experimental appropriateness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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